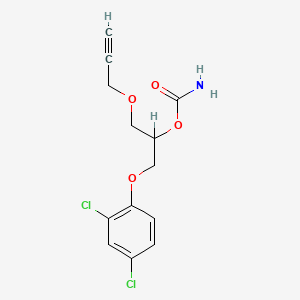
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that belongs to the class of carbamates. These compounds are known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.
Propargylation: The intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propynyloxy group.
Carbamate Formation: Finally, the resulting compound is treated with a carbamoylating agent, such as isocyanate, to form the carbamate group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase, which it inhibits by carbamoylation of the active site.
Pathways Involved: Disruption of neurotransmission in pests, leading to their paralysis and death.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenoxy)-2-propanol carbamate: Lacks the propynyloxy group.
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to the presence of both the propynyloxy and carbamate groups, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
29483-46-3 |
|---|---|
Molecular Formula |
C13H13Cl2NO4 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
[1-(2,4-dichlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-2-5-18-7-10(20-13(16)17)8-19-12-4-3-9(14)6-11(12)15/h1,3-4,6,10H,5,7-8H2,(H2,16,17) |
InChI Key |
KNZYFZLPWGHBMH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(COC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
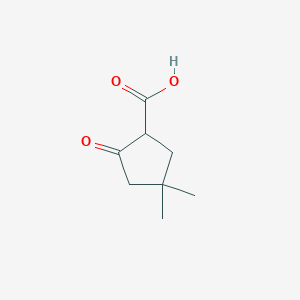
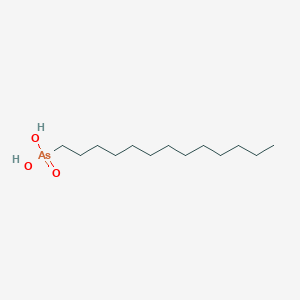
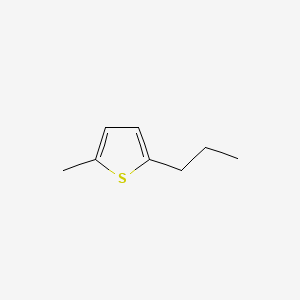

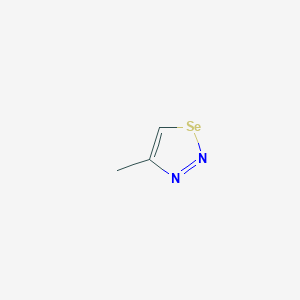

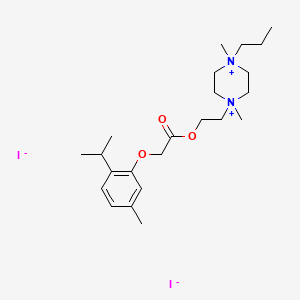
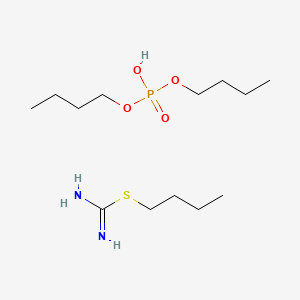
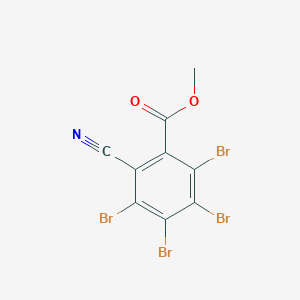
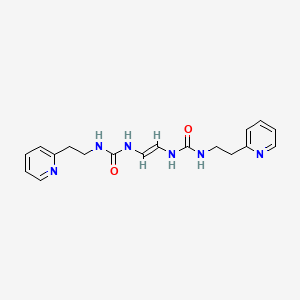
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
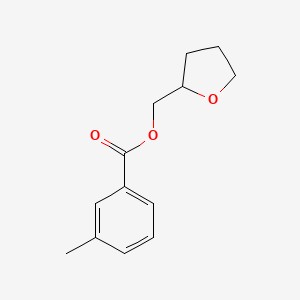
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
